

Technical Support Center: VT-464 (Seviteronel) Solubilization & Handling

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Compound of Interest

Compound Name: VT-464 racemate

CAS No.: 1375603-36-3; 1375603-38-5;
1610537-15-9

Cat. No.: B2450732

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Executive Summary & Root Cause Analysis

The Issue: Researchers frequently report rapid precipitation ("crashing out") of VT-464 (Seviteronel) when diluting high-concentration DMSO stock solutions directly into aqueous buffers like PBS or cell culture media.

The Science (Root Cause): VT-464 is a non-steroidal CYP17 lyase inhibitor with a naphthalene backbone and a triazole moiety.^{[1][2]} Its chemical structure confers high lipophilicity (hydrophobicity).

- **Solubility Mismatch:** VT-464 is highly soluble in organic solvents (DMSO ~50 mg/mL) but practically insoluble in water.
- **Solvent Shock:** When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer (a "direct spike"), the local concentration of DMSO drops instantly. The hydrophobic VT-464 molecules, suddenly stripped of their solvation shell, aggregate into micro-crystals before they can disperse.
- **Salting Out:** Ionic buffers like PBS (high Na⁺ concentration) reduce the solubility of non-polar compounds further compared to water or media containing proteins (which can act as carriers).

Physicochemical Data Table

Property	Value	Notes
Compound Name	VT-464 (Seviteronel)	
MW	399.35 g/mol	
Solubility (DMSO)	~50 mg/mL (125 mM)	Requires sonication; hygroscopic DMSO reduces this limit.[3]
Solubility (Water)	< 1 mg/mL	Practically insoluble.
Solubility (Ethanol)	~30 mg/mL	Alternative stock solvent, but more volatile.
Critical Factor	Hygroscopicity	VT-464 solids and DMSO stocks absorb atmospheric water, triggering precipitation.

Optimized Solubilization Protocol

Status: Validated for In Vitro Cell Assays Objective: Create a stable working solution without precipitation.

Phase A: Preparation of Master Stock (DMSO)

- Weighing: Weigh VT-464 powder in a low-humidity environment.
- Dissolution: Add high-grade anhydrous DMSO to achieve a 10 mM to 50 mM stock concentration.
 - Pro-Tip: Do not attempt to make a 100 mM stock unless absolutely necessary; it is near the saturation limit and prone to crashing upon freeze-thaw.
- Sonication: Sonicate in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear.
- Storage: Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -80°C.

Phase B: The "Stepwise" Dilution Method (The Fix)

Do not pipette DMSO stock directly into the cell culture dish.

- Warm Your Media: Pre-warm the culture medium or buffer to 37°C. Cold buffers accelerate precipitation.
- Create an Intermediate Dilution (10x or 100x):
 - Prepare a sterile tube with the warm medium.
 - While vortexing the medium gently, slowly add the required volume of DMSO stock.
 - Example: To get 1 μM final in 10 mL media:
 - Make a 100 μM intermediate: Add 1 μL of 10 mM DMSO stock into 99 μL of warm media. Vortex immediately.
 - Add this 100 μL intermediate to the 10 mL culture dish.
- Visual Check: Inspect the intermediate dilution under a light source.^[4] It should be clear. If cloudy, do not proceed.

Troubleshooting Guide (FAQ)

Q1: My DMSO stock solution turned cloudy after taking it out of the freezer. Is it ruined?

Diagnosis: Likely moisture contamination or cold-induced crystallization. Fix:

- Warm the vial to 37°C for 10 minutes.
- Sonicate for 5 minutes.
- If it remains cloudy, the DMSO has absorbed too much water (DMSO is hygroscopic). Discard and make fresh stock using a new bottle of anhydrous DMSO.
 - Reference: MedChemExpress guidelines on VT-464 hygroscopicity [1].

Q2: I see crystals in my cell culture wells under the microscope.

Diagnosis: "Solvent Shock" precipitation. You likely performed a direct spike of high-concentration stock into the well, or the final concentration exceeds the aqueous solubility limit (usually >10-20 μM is risky in serum-free media). Fix:

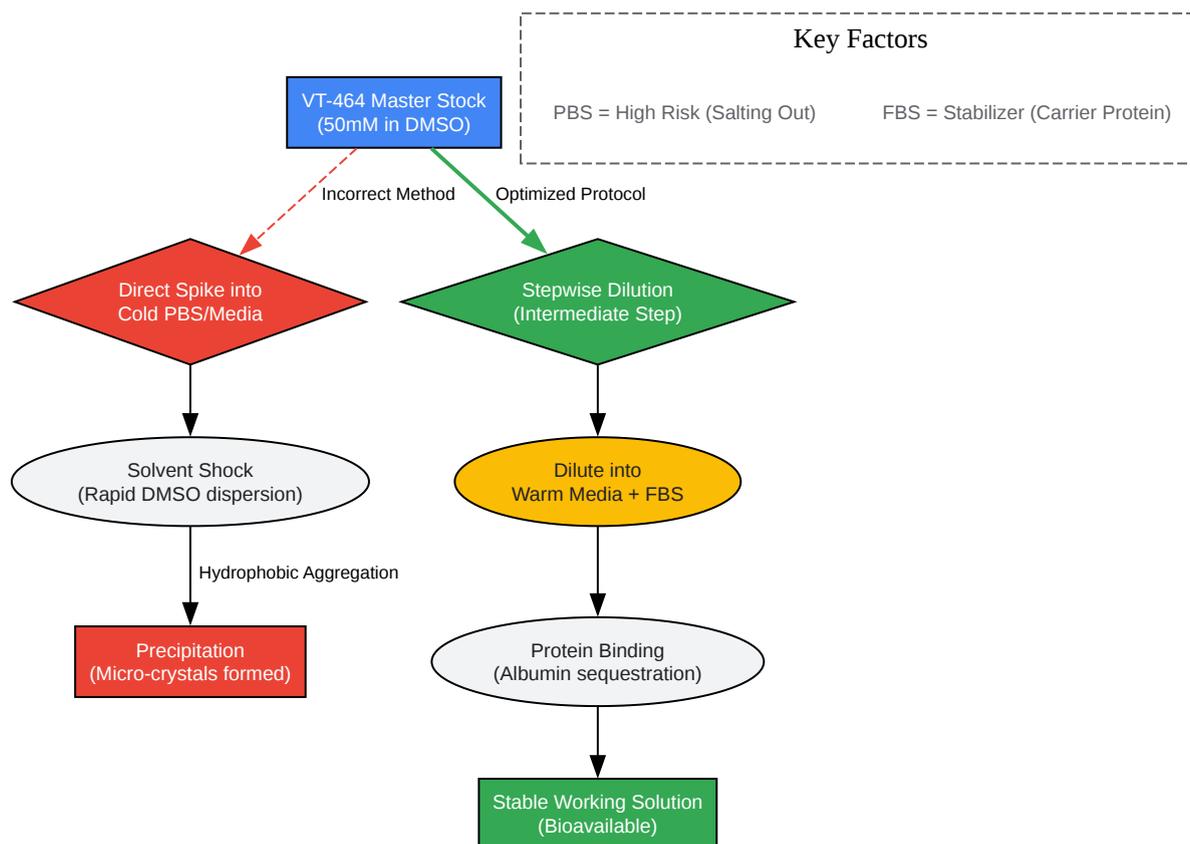
- Switch to the Stepwise Dilution Method (Phase B above).
- Ensure your media contains FBS (Fetal Bovine Serum). Serum proteins (Albumin) bind hydrophobic drugs and act as a carrier, significantly increasing apparent solubility compared to serum-free media or PBS.

Q3: Why does it precipitate in PBS but not in my growth media?

Diagnosis: The "Salting Out" effect.^[4] Explanation: PBS is a high-salt, protein-free environment. The ions compete for water molecules, leaving fewer available to solvate the hydrophobic drug. Media containing FBS provides protein carriers (Albumin) that sequester VT-464, keeping it in solution. Fix: Avoid diluting VT-464 in PBS. If a wash step is needed, perform the wash before adding the drug, or use a vehicle-matched control in media.

Visualizing the Mechanism

The following diagram illustrates the difference between the "Crash" pathway (Direct Spike) and the "Stable" pathway (Stepwise Dilution).



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Figure 1: Decision Logic for VT-464 Solubilization. The red path indicates the common failure mode (Direct Spike), while the green path illustrates the stabilizing effect of stepwise dilution and serum proteins.

References

- MedChemExpress. Seviteronel racemate (VT-464) Product Information. (Accessed 2025).[5]
Notes on DMSO solubility and hygroscopicity.

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